2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide
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Overview
Description
The compound “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide” is a type of sultam . Sultams are a class of organic compounds sharing a common functional group commonly with the structure R-S(=O)(=O)-NR’-R". The structure of this compound was characterized by spectroscopic techniques .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of N-substituted saccharins were synthesized from commercially available starting materials by two different approaches . The reaction involved heating a mixture of the ester compound with hydrochloric acid under reflux .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS . These techniques allow for the identification of the different functional groups present in the molecule and their arrangement.Scientific Research Applications
Chemistry and Structure
The compound’s chemical structure consists of an isothiazole nucleus with a phenyl group and a propanamide moiety. It is derived from thiophene, where the second position is occupied by a nitrogen atom. This scaffold has attracted interest due to its biological properties, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Biocidal Properties
Bacteriostatic and Fungiostatic Activity: Isothiazolinones, including this compound, exhibit bacteriostatic and fungiostatic effects. They are commonly used in cosmetics and as chemical additives in occupational and industrial settings. However, their strong sensitizing properties can lead to skin irritations and allergies. Despite their effectiveness as biocides, they may pose ecotoxicological hazards .
Future Perspectives
Drug Discovery and Development: The biological effects observed for isothiazole-containing compounds make them attractive for drug discovery. Researchers investigate their potential as protease inhibitors, aldose reductase inhibitors, and 5-hydroxytryptamine receptor antagonists .
Mechanism of Action
Target of Action
Similar compounds have been designed as potential multifunctional agents against alzheimer’s disease .
Mode of Action
Isothiazoles, a class of compounds to which this compound belongs, are known for their unique properties due to two electronegative heteroatoms in a 1,2-relationship .
Biochemical Pathways
Similar compounds have been evaluated for various biological activities .
Result of Action
Some compounds with similar structures have shown favorable antimicrobial activity .
Future Directions
The future directions in the study of this compound could involve further exploration of its potential biological activities. Given its demonstrated anti-inflammatory and antioxidant activities, it could be interesting to investigate its potential use in the treatment of diseases where inflammation and oxidative stress play a key role .
properties
IUPAC Name |
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11(15(19)17-12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXHFGKHDLYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide |
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